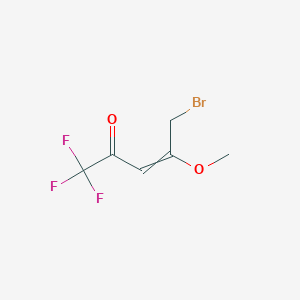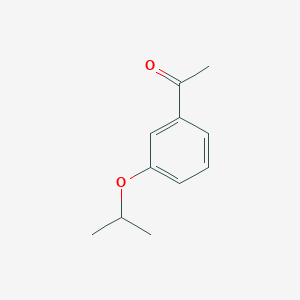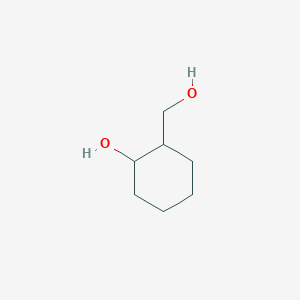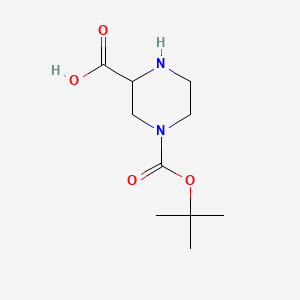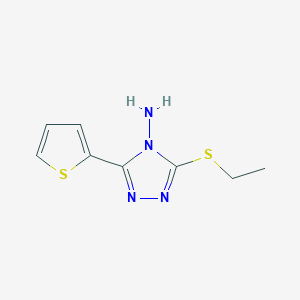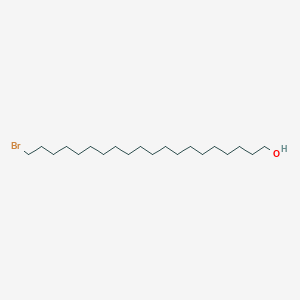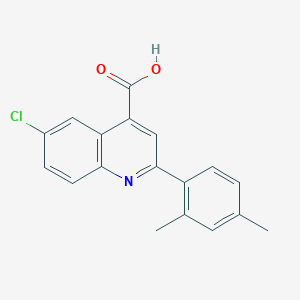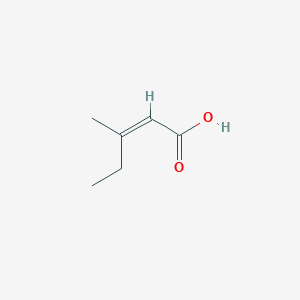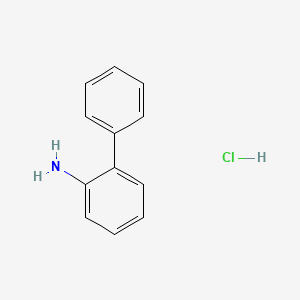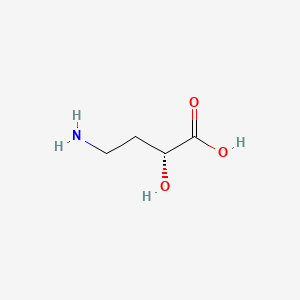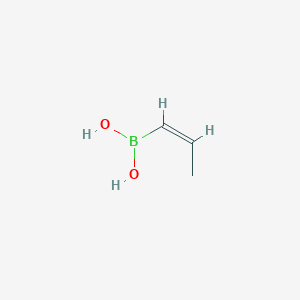
cis-1-Propene-1-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Propene-1-boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a propene moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propene-1-boronic acid typically involves the hydroboration of propyne followed by oxidation. The hydroboration step is carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) as the solvent. The reaction proceeds with syn-addition, resulting in the formation of the boronic ester intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions:
Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or aldehydes. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, aryl or vinyl halides
Major Products Formed:
Oxidation: Alcohols, aldehydes
Reduction: Alkanes
Substitution: Biaryl or alkenyl compounds
科学的研究の応用
Chemistry: In organic synthesis, cis-1-Propene-1-boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: The compound is used in the development of boron-containing drugs and as a building block for biologically active molecules. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and sensors for biological molecules .
Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. Its reactivity and stability make it a valuable component in the manufacture of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of cis-1-Propene-1-boronic acid in chemical reactions involves the formation of a boronate complex with the reactant. In the Suzuki-Miyaura coupling reaction, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
(E)-Prop-1-en-1-ylboronic acid: The E-isomer of prop-1-en-1-ylboronic acid, differing in the spatial arrangement of substituents around the double bond.
Vinylboronic acid: A simpler boronic acid with a vinyl group instead of a propene moiety.
Phenylboronic acid: A boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness: cis-1-Propene-1-boronic acid is unique due to its Z-configuration, which can influence the stereochemistry of the products formed in chemical reactions. This configuration can be advantageous in the synthesis of specific stereoisomers of target molecules, making it a valuable tool in asymmetric synthesis .
特性
IUPAC Name |
[(Z)-prop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C\C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-44-3 |
Source


|
| Record name | NSC39118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
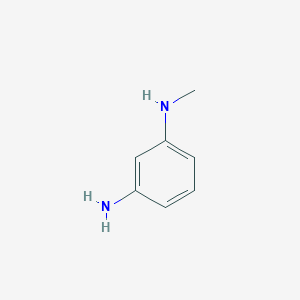
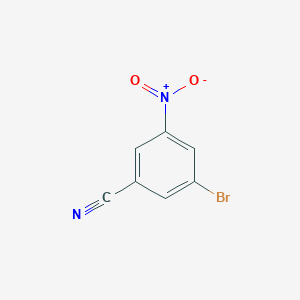
![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)
